molecular formula C12H16BrNO2 B4709735 2-(4-bromo-2-tert-butylphenoxy)acetamide

2-(4-bromo-2-tert-butylphenoxy)acetamide

Cat. No.: B4709735
M. Wt: 286.16 g/mol
InChI Key: DJKOFEWTUXKPAE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-tert-butylphenoxy)acetamide is a brominated phenoxy acetamide derivative characterized by a tert-butyl group at the ortho position and a bromine atom at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₂BrNO₃, with a molecular weight of 344.24 g/mol and a computed XLogP3 value of 3.5, indicating moderate lipophilicity . The compound features a hydrogen bond donor count of 1 and an acceptor count of 3, which may influence its solubility and intermolecular interactions.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKOFEWTUXKPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)acetamide typically involves the reaction of 4-bromo-2-tert-butylphenol with chloroacetic acid or its derivatives under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then reacted with ammonia or an amine to yield the final acetamide product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets. The bromine and tert-butyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Bromine and Alkyl Substitutions
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
2-(4-Bromo-2-tert-butylphenoxy)acetamide 4-Bromo, 2-tert-butyl 344.24 High lipophilicity (XLogP3=3.5); tert-butyl enhances steric bulk
2-(2-Bromo-4-methylphenoxy)acetamide 2-Bromo, 4-methyl 244.09 Methyl group reduces steric hindrance; versatile in industrial applications
2-(4-Butyryl-2-fluorophenoxy)acetamide 4-Butyryl, 2-fluoro 325.34 Fluorine substitution improves metabolic stability; Rf=0.32, yield=82%
N-(4-Amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide 4-tert-butyl, N-(4-amino-2-methylphenyl) 312.41 Amino group enhances hydrogen bonding; potential for CNS targeting

Key Observations :

  • Lipophilicity : Bromine and tert-butyl substitutions elevate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Comparison with Target Compound :

  • Antimicrobial Potential: While the target compound lacks direct data, analogs with bromine (e.g., 2-(2-bromo-4-methylphenoxy)acetamide) show versatility in bioactivity, suggesting possible antimicrobial utility .
  • Enzyme Inhibition : The tert-butyl group in the target compound may mimic the hydrophobic interactions seen in 17β-HSD2 inhibitors (e.g., compound 15), where alkyl chains enhance binding .

Insights :

  • Yield Optimization : The target compound’s synthesis may face challenges due to steric hindrance, requiring tailored catalysts or elevated temperatures.
  • Chromatography : Analogs with fluorine or hydroxyl groups (e.g., Rf=0.28–0.65) exhibit varied polarities, guiding purification strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-tert-butylphenoxy)acetamide
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2-(4-bromo-2-tert-butylphenoxy)acetamide

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